2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol
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Overview
Description
This compound is also known as (+)-异愈创木醇 . It appears as a colorless crystal or white powder and is soluble in organic solvents such as methanol, ethanol, and DMSO .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O . The structure is complex and contains multiple rings and functional groups. For a detailed view of the structure, it’s recommended to refer to a specialized chemical structure database .Physical and Chemical Properties Analysis
The molecular weight of this compound is 220.3505 . It’s a solid at room temperature and is soluble in organic solvents .Scientific Research Applications
Synthesis of Derivatives
Research has explored the synthesis of various derivatives of 1-benzofuran-2-yl compounds, demonstrating their potential in creating biologically active agents. For example, Bhovi et al. (2010) synthesized thiazolidinone derivatives, starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, which exhibited antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Identification and Separation
The identification and separation of benzofuran derivatives are crucial in research. Stańczuk et al. (2013) analyzed various benzofuran positional isomers, including 5-APB and 6-APB, using chromatographic techniques, demonstrating the importance of accurate identification in research chemicals (A. Stańczuk, N. Morris, E. A. Gardner, & P. Kavanagh, 2013).
Cytotoxic Evaluation
In the field of medicinal chemistry, benzofuran derivatives have been evaluated for their cytotoxic properties. El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing a benzofuran moiety and assessed their cytotoxic effects on human hepatocellular carcinoma cell lines, showing promising inhibitory effects (Eman M. Mohi El-Deen, M. Anwar, & S. Hasabelnaby, 2016).
Novel Compound Isolation
Research in natural product chemistry often involves isolating novel compounds from plant sources. Luo et al. (2007) isolated new 2-aryl benzofuran derivatives from the seeds of Styrax macranthus, contributing to the understanding of natural benzofuran compounds (Yinggang Luo, Zhiheng He, & Hong-shen Li, 2007).
Material Chemistry Applications
In material science, benzofuran derivatives have been explored for their properties in various applications. Friedman et al. (2001) investigated the transition temperatures of several 2-aryl-1-benzofurans, contributing to the understanding of how these compounds behave in different material contexts (M. R. Friedman, K. Toyne, J. Goodby, & M. Hird, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBGCPVNOIYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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